REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH2:12][C:13]([CH3:17])([CH3:16])[CH2:14][OH:15]>>[OH:15][CH2:14][C:13]([NH:12][C:1](=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1)([CH3:17])[CH3:16]
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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C(C1=CN=CC=C1)(=O)OCC
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Name
|
88g
|
Quantity
|
0.99 mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
NC(CO)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated together
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Type
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TEMPERATURE
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Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The excess amino alcohol was removed by distillation, bp 50°-60° (1mm)
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Type
|
CUSTOM
|
Details
|
The yellow residue was recrystallized from ether-acetone
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Name
|
|
Type
|
product
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Smiles
|
OCC(C)(C)NC(C1=CN=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |